2-Amino-4-bromo-3-nitropyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Sourcing a pyridine scaffold with three orthogonally reactive handles often forces multi-step workarounds. 2-Amino-4-bromo-3-nitropyridine (CAS 84487-10-5) resolves this with its unique 2-NH₂/4-Br/3-NO₂ triad, enabling selective sequential derivatization without protecting group manipulation. • 4-Br handle: Suzuki, Buchwald-Hartwig & Sonogashira couplings for kinase inhibitor scaffold diversification. • 3-NO₂ group: reduces to a second -NH₂ for amide/urea library synthesis; its electron-withdrawing effect tunes 2-NH₂ nucleophilicity for covalent warhead design. • Validated in antikinetoplastid SAR programs yielding 33-compound focused libraries. Supplied as ≥97% purity yellow solid. Stored at 2-8°C under inert atmosphere; ships globally at ambient temperature.

Molecular Formula C5H4BrN3O2
Molecular Weight 218.01 g/mol
CAS No. 84487-10-5
Cat. No. B1281731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-3-nitropyridine
CAS84487-10-5
Molecular FormulaC5H4BrN3O2
Molecular Weight218.01 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Br)[N+](=O)[O-])N
InChIInChI=1S/C5H4BrN3O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H2,7,8)
InChIKeyWCHFLLNYYVWJEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-bromo-3-nitropyridine Overview


2-Amino-4-bromo-3-nitropyridine (CAS 84487-10-5) is a heterocyclic aromatic compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 g/mol . It is a pyridine derivative featuring an amino group at the 2-position, a bromo substituent at the 4-position, and a nitro group at the 3-position . The compound is primarily utilized as a versatile building block and pharmaceutical intermediate in the synthesis of a diverse range of biologically active compounds, including kinase inhibitors and other drug candidates [1][2].

Workflow

Sequential functionalization via amino, bromo, and nitro groups

Selection

Orthogonal reactivity profile for heterocycle elaboration

Use context

Building block for kinase inhibitor and antiparasitic SAR studies

Why Alternatives Cannot Replace 2-Amino-4-bromo-3-nitropyridine


Simple in-class substitution is inadequate because 2-Amino-4-bromo-3-nitropyridine's unique orthogonally reactive functional group triad (amino, bromo, and nitro) is not present in structurally similar compounds like 2-Amino-4-bromopyridine, 2-Amino-3-nitropyridine, or 4-Bromo-3-nitropyridine. The presence of the electron-withdrawing nitro group at the 3-position significantly alters the reactivity of the bromo and amino groups compared to non-nitrated analogs, enabling selective, sequential transformations that cannot be replicated by simpler derivatives [1]. This precise substitution pattern is critical for constructing the specific molecular architectures required in targeted drug discovery programs, such as the synthesis of antikinetoplastid pharmacophores where all three groups are sequentially utilized [2].

2-Amino-4-bromopyridine

Lacks the 3-nitro group; electronic effects and sequential reactivity may not be reproduced.

2-Amino-3-nitropyridine

Missing the 4-bromo handle; cross-coupling diversification pathways are unavailable.

4-Bromo-3-nitropyridine

Absence of the 2-amino group prevents warhead anchoring and further derivatization.

2-Amino-4-bromo-3-nitropyridine Performance Data


Suzuki-Miyaura Coupling Yield

2-Amino-4-bromo-3-nitropyridine demonstrates efficient reactivity in Suzuki-Miyaura cross-coupling, a key transformation for biaryl synthesis in drug development. A representative reaction with (2-fluorophenyl)boronic acid yielded 4-(2-fluorophenyl)-3-nitropyridin-2-amine in 74.9% isolated yield [1]. This provides a quantifiable benchmark for synthetic utility that can be directly compared to the performance of other 2-aminopyridine building blocks under similar catalytic conditions.

Suzuki-Miyaura yield
Reported
74.9% isolated yield

Supports cross-coupling synthetic planning

Pd(PPh₃)₄, 75 °C, 15 h; with (2-fluorophenyl)boronic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Purity and Analytical Characterization

For procurement, the compound is commercially available with a standard purity of 97% . This is a critical specification for ensuring reproducibility in synthetic chemistry and biological assays. In contrast to some analogs which may only be available at lower purities (e.g., 95%) , the 97% grade reduces the need for additional purification steps. Furthermore, vendors provide comprehensive analytical documentation, including NMR, HPLC, and GC data, to verify batch-to-batch consistency .

Commercial purity
Specification review
97% (standard grade)

Reduces impurity-related side reactions

Batch-dependent; HPLC, NMR data provided

Quality Control Procurement Analytical Chemistry

pKa and LogP Profile

The predicted pKa of 2-Amino-4-bromo-3-nitropyridine is 1.31 ± 0.47 , and its consensus Log P is 0.77 . These values are critical for predicting solubility, permeability, and oral bioavailability in early drug discovery. This profile can be compared to other 2-aminopyridine scaffolds (e.g., unsubstituted 2-aminopyridine with a pKa ~6.8) to understand how the electron-withdrawing nitro and bromo groups drastically reduce basicity and increase lipophilicity, potentially enhancing membrane permeability but reducing aqueous solubility.

Predicted pKa & LogP
Class-level inference
pKa 1.31 ± 0.47, LogP 0.77

Indicates altered ionization and lipophilicity profile

Computational data; experimental verification recommended

ADME Drug Design Physical Chemistry

Key Applications of 2-Amino-4-bromo-3-nitropyridine


Synthesis of Kinase Inhibitors

2-Amino-4-bromo-3-nitropyridine serves as a crucial intermediate in the synthesis of aminopyridine-based kinase inhibitors, a widely explored class of anticancer agents [1]. The 4-bromo substituent allows for selective functionalization via cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl groups, a common strategy for optimizing kinase selectivity and potency. The nitro group can be later reduced to an amino group for further derivatization, while the 2-amino group can be acylated or alkylated. The quantitative yield data from Suzuki coupling (Section 3) supports its use in constructing complex biaryl kinase inhibitor scaffolds.

Antiparasitic Agent Development

This compound is a key starting material in the synthesis of novel antiparasitic agents, particularly those targeting kinetoplastid diseases like Chagas disease and leishmaniasis [2]. Research has shown that 2-amino(bromo)pyridines can be elaborated into 3-nitroimidazo[1,2-a]pyridine derivatives with potent antikinetoplastid activity. The unique combination of functional groups allows for a series of sequential reactions, including nucleophilic aromatic substitution, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to build a focused library of 33 original compounds for structure-activity relationship (SAR) studies [2].

Targeted Covalent Inhibitor Synthesis

The 2-amino group can serve as an anchoring point for introducing electrophilic warheads (e.g., acrylamides) used in targeted covalent inhibitors (TCIs). The presence of the electron-withdrawing nitro group at the 3-position modulates the nucleophilicity of the amino group, potentially allowing for finer control over the reactivity of the warhead. The bromo handle at the 4-position enables exploration of non-covalent binding interactions within the target protein's binding pocket prior to covalent bond formation.

Application
Selection Property
Validation Focus
Kinase inhibitor research
Cross-coupling diversification handle
Biaryl kinase scaffold assembly
Antiparasitic research
Sequential reactivity for library synthesis
Antikinetoplastid SAR evaluation
Targeted covalent inhibitor design
2-Amino group for warhead introduction
Warhead reactivity modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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